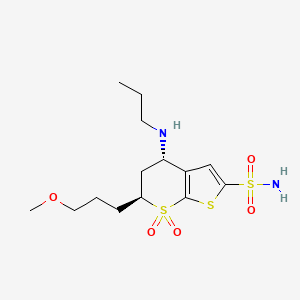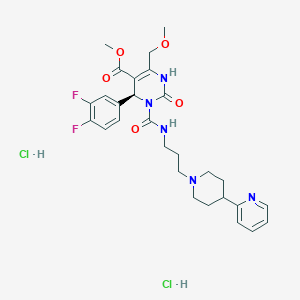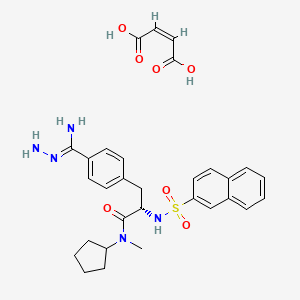
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide, (2Z)-2-butenedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CI-1028, also known as LB-30057, is a potent, highly selective, and orally bioavailable direct thrombin inhibitor. It has been studied extensively for its antithrombotic effects, particularly in the prevention and treatment of thromboembolic conditions. Thrombin inhibitors like CI-1028 represent a new class of drugs that offer therapeutic alternatives for managing thrombosis, especially in the venous side of the systemic circulation .
Applications De Recherche Scientifique
Chemistry: As a model compound for studying direct thrombin inhibition and the design of new anticoagulants.
Biology: Investigating the role of thrombin in various biological processes and its inhibition by CI-1028.
Medicine: Developing new therapeutic agents for the prevention and treatment of thromboembolic disorders. .
Méthodes De Préparation
Industrial Production Methods: Industrial production of CI-1028 would involve scaling up the laboratory synthesis to a commercial scale. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: CI-1028 primarily undergoes reactions typical of amide-containing compounds. These include hydrolysis, reduction, and substitution reactions. The compound’s stability and reactivity are influenced by the presence of functional groups that interact with thrombin.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the amide bonds in CI-1028, leading to the breakdown of the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, depending on the presence of leaving groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield carboxylic acids and amines, while reduction could lead to the formation of alcohols or amines .
Mécanisme D'action
CI-1028 exerts its effects by directly inhibiting thrombin, a key enzyme in the coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, CI-1028 prevents the formation of fibrin clots, thereby reducing the risk of thrombosis. The compound binds to the active site of thrombin with high affinity, blocking its enzymatic activity. This results in prolonged clotting times and reduced thrombus formation .
Similar Compounds:
Inogatran: Another direct thrombin inhibitor with similar antithrombotic properties.
Dabigatran: A well-known oral direct thrombin inhibitor used clinically for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Comparison: CI-1028 is unique in its high selectivity and oral bioavailability compared to other thrombin inhibitors. It has shown comparable or superior efficacy in preclinical models of thrombosis. Unlike some other inhibitors, CI-1028 has a favorable benefit/risk profile, with less prolongation of activated partial thromboplastin time and minimal effects on prothrombin time and bleeding time .
Propriétés
Numéro CAS |
911683-33-5 |
|---|---|
Formule moléculaire |
C30H35N5O7S |
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C26H31N5O3S.C4H4O4/c1-31(22-8-4-5-9-22)26(32)24(16-18-10-12-20(13-11-18)25(27)29-28)30-35(33,34)23-15-14-19-6-2-3-7-21(19)17-23;5-3(6)1-2-4(7)8/h2-3,6-7,10-15,17,22,24,30H,4-5,8-9,16,28H2,1H3,(H2,27,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t24-;/m0./s1 |
Clé InChI |
AERYWTWBOYIUJS-GCCVQAHUSA-N |
SMILES isomérique |
CN(C1CCCC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/N)/N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=C\C(=O)O)\C(=O)O |
SMILES |
NNC(C1=CC=C(C[C@H](NS(=O)(C2=CC=C3C=CC=CC3=C2)=O)C(NCC4CCCC4)=O)C=C1)=N.O=C(O)/C=C\C(O)=O |
SMILES canonique |
CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LB-30057; LB 30057; LB30057; PD-172524; PD 172524; PD172524; CI-1028; CI 1028; CI1028; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



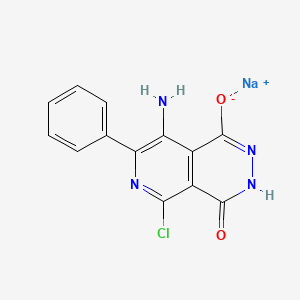
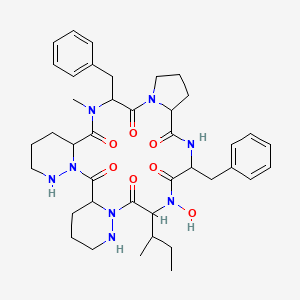


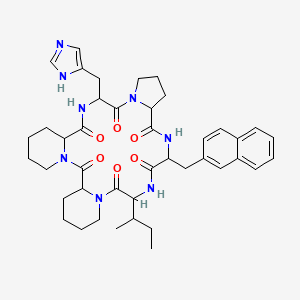

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)
![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
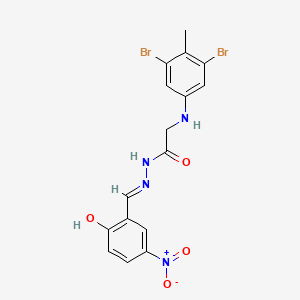
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)
